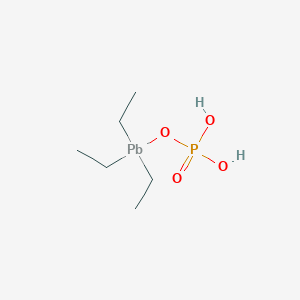
Lead, triethyl-, phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lead, triethyl-, phosphate is an organophosphorus compound with the chemical formula (C₂H₅)₃PO₄. It is a colorless liquid and is the triester of ethanol and phosphoric acid. This compound is known for its use as a flame retardant, plasticizer, and solvent in various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
Lead, triethyl-, phosphate can be synthesized through the reaction of phosphorus oxychloride with ethanol. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve cooling the mixture to below 10°C to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where phosphorus oxychloride is added to ethanol under controlled temperature conditions. The mixture is then stirred and allowed to react, followed by purification processes to obtain the final product .
化学反応の分析
Reaction Mechanisms
Triethyl phosphate (TEP, (C₂H₅)₃PO₄) undergoes hydrolysis in aqueous environments through associative mechanisms involving nucleophilic attack by hydroxide ions (OH⁻) or water. Key findings include:
-
Alkaline Hydrolysis : Proceeds via a two-step associative pathway :
-
First Step : Formation of a pentacoordinated intermediate after OH⁻ attacks the phosphorus atom. Activation free energy: ~6–8 kcal/mol.
-
Second Step : Cleavage of the P–O bond to release ethanol. Activation free energy: ~6–11 kcal/mol.
-
-
Acidic Hydrolysis : Involves protonation of the phosphate oxygen, facilitating nucleophilic attack by water. DFT studies reveal dual pathways: SN2 with inversion (SN2eI) and SN2 with retention (SN2eR) , with SN2eI being faster .
Table 1: Hydrolysis Pathways of TEP
| Condition | Mechanism | Activation Energy (kcal/mol) | Key Intermediate |
|---|---|---|---|
| Alkaline | Associative (2-step) | 6–11 | Pentacoordinated PO₄ |
| Acidic | SN2eI/SN2eR | 14–60 (protonated vs. gas phase) | Protonated TEP |
Tetraethyl Lead Degradation Pathways
Tetraethyl lead ((C₂H₅)₄Pb), historically used as a fuel additive, degrades under environmental conditions:
-
Hydrolysis : In water, tetraethyl lead converts to triethyl lead (C₂H₅)₃Pb⁺ with a half-life of 2–5 days (dark conditions) :
(C2H5)4Pb+H2O→(C2H5)3Pb++C2H5OH+H+ -
Photolysis : UV light accelerates degradation, forming inorganic lead species (Pb²⁺) .
Table 2: Degradation Products of Tetraethyl Lead
| Process | Primary Product | Secondary Product | Environmental Impact |
|---|---|---|---|
| Hydrolysis | Triethyl lead ion | Ethanol | Persistent neurotoxic Pb |
| Photolysis | Pb²⁺ (inorganic) | Ethylene | Soil/water contamination |
Compatibility of Lead Alkyls with Phosphate Compounds
While no direct reactions between triethyl lead and phosphate are documented:
-
Coordination Chemistry : Phosphate groups (PO₄³⁻) strongly interact with metal ions like Pb²⁺, forming insoluble salts (e.g., lead phosphate) .
-
Electrolyte Systems : In lithium-ion batteries, TEP-based electrolytes minimize Li⁺–phosphate interactions via polar solvents, suggesting analogous strategies could mitigate Pb²⁺–phosphate precipitation .
科学的研究の応用
Lead, triethyl-, phosphate has several scientific research applications, including:
作用機序
The mechanism of action of lead, triethyl-, phosphate involves its ability to interact with various molecular targets and pathways. For example, it can act as a flame retardant by forming a protective char layer on the surface of materials, thereby preventing the spread of flames. In biological systems, it can inhibit enzyme activity by binding to the active sites of enzymes that catalyze phosphate transfer reactions .
類似化合物との比較
Similar Compounds
Triethyl phosphate: Similar in structure but lacks the lead component.
Tetraethyl lead: Used as an anti-knock agent in gasoline but is highly toxic and environmentally hazardous.
Isopentenyl diphosphate: A biological molecule involved in the synthesis of isoprenoids such as cholesterol.
Uniqueness
Lead, triethyl-, phosphate is unique due to its combination of lead and phosphate groups, which imparts specific chemical properties such as high reactivity with oxidizing and reducing agents, and its ability to act as a flame retardant. Its applications in both industrial and scientific research settings highlight its versatility and importance .
特性
CAS番号 |
56267-87-9 |
|---|---|
分子式 |
C6H17O4PPb |
分子量 |
391 g/mol |
IUPAC名 |
triethylplumbyl dihydrogen phosphate |
InChI |
InChI=1S/3C2H5.H3O4P.Pb/c3*1-2;1-5(2,3)4;/h3*1H2,2H3;(H3,1,2,3,4);/q;;;;+1/p-1 |
InChIキー |
QITKNUGABLGJGA-UHFFFAOYSA-M |
正規SMILES |
CC[Pb](CC)(CC)OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















